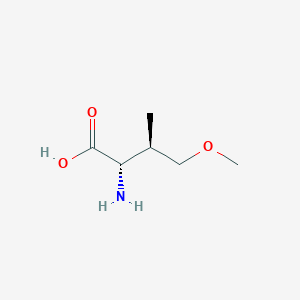
(3R)-4-Methoxy-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4-Methoxy-L-valine is a chiral amino acid derivative with a methoxy group attached to the fourth carbon of the valine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Methoxy-L-valine typically involves the protection of the amino and carboxyl groups of L-valine, followed by the introduction of the methoxy group at the fourth carbon. One common method includes the use of a Grignard reagent to introduce the methoxy group. The reaction conditions often involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to ensure high enantiomeric purity. Enzymes such as transaminases or amino acid dehydrogenases can be used to catalyze the specific transformation of precursor molecules into this compound under mild conditions, making the process more environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions
(3R)-4-Methoxy-L-valine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield (3R)-4-hydroxy-L-valine, while reduction of the carboxyl group can produce (3R)-4-methoxy-L-valinol.
科学的研究の応用
(3R)-4-Methoxy-L-valine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a substrate for studying enzyme specificity and activity.
Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of (3R)-4-Methoxy-L-valine involves its interaction with specific enzymes and receptors in biological systems. The methoxy group can enhance the compound’s binding affinity to certain molecular targets, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of enzymes involved in amino acid metabolism.
類似化合物との比較
Similar Compounds
(3S)-4-Methoxy-L-valine: The enantiomer of (3R)-4-Methoxy-L-valine with different stereochemistry.
4-Hydroxy-L-valine: A similar compound with a hydroxyl group instead of a methoxy group.
4-Methyl-L-valine: A derivative with a methyl group at the fourth carbon.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
630392-74-4 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC名 |
(2S,3R)-2-amino-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |
InChIキー |
HISPJANDJRUGFV-WHFBIAKZSA-N |
異性体SMILES |
C[C@@H](COC)[C@@H](C(=O)O)N |
正規SMILES |
CC(COC)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)
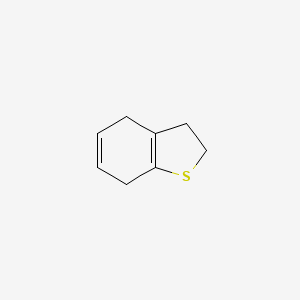
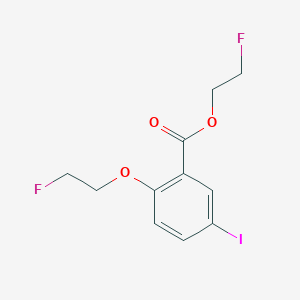
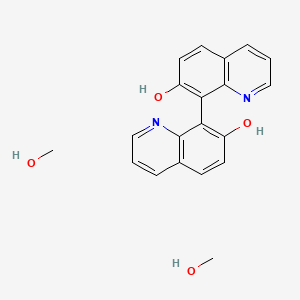
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)

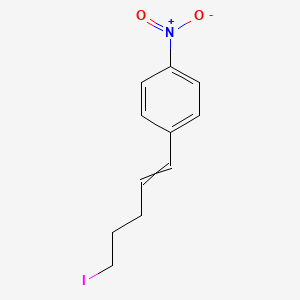
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
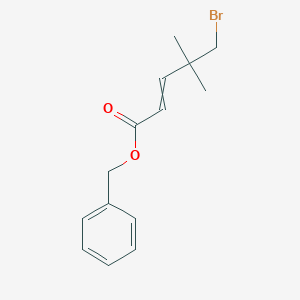
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)
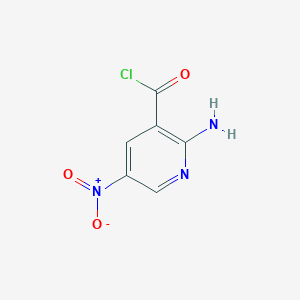
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
